Arborinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Arborinol is a natural product found in Bistorta officinalis and Greigia sphacelata with data available.

Applications De Recherche Scientifique

Molecular Fossils

Arborinol lipids function as molecular fossils, providing insights into ancient environmental conditions. Recent studies have shown that this compound can be preserved in sedimentary rocks for millions of years, which allows scientists to infer the types of organisms present in ancient ecosystems. For instance, a study identified modern marine bacteria producing lipids similar to isothis compound, challenging previous assumptions about the origins of these compounds in geological records .

| Study | Findings | Implications |

|---|---|---|

| Welander et al. (2024) | Identified new this compound lipids from Eudoraea adriatica | Suggests bacterial sources for lipids previously attributed to flowering plants |

| Historical Sediment Analysis | Fossil traces of isothis compound found in Permian and Triassic sediments | Alters interpretations of paleoecological data |

Paleontological Insights

The discovery of this compound in sediments dating back to the Permian and Triassic eras has significant implications for paleontology. It suggests that the presence of these lipids may not solely indicate flowering plants but could also reflect ancient microbial life .

Neuroprotective Effects

This compound and its derivatives have demonstrated neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer’s disease. Research indicates that compounds related to this compound can enhance cognitive functions and memory performance in animal models .

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Chandra et al. (2024) | Wistar rats with Alzheimer’s | Arecoline administration | Increased neuronal memory cell count |

| Maiese et al. (2024) | Clinical trials | Arecoline administration | Improved cognitive capacities |

Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, making it a candidate for developing new antimicrobial agents .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.8 mg/mL |

| S. aureus | 0.8 mg/mL |

Antitumor Activity

Research has highlighted the potential of this compound-related compounds in cancer treatment. For example, certain derivatives have shown efficacy in reducing tumor growth in vitro by inducing apoptosis in cancer cells .

Synthesis of Novel Compounds

Understanding the biochemical pathways involved in the production of this compound can facilitate the synthesis of similar compounds in laboratory settings. This could lead to advancements in drug development and the creation of novel therapeutic agents with clinical significance .

Environmental Biotechnology

The ability of this compound-producing bacteria to thrive in low-oxygen environments suggests potential applications in bioremediation strategies, where these organisms could be utilized to clean up contaminated sites by metabolizing harmful substances .

Propriétés

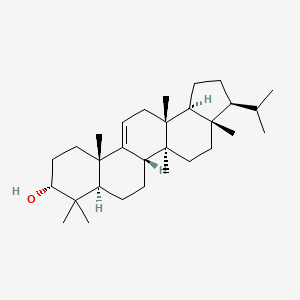

Formule moléculaire |

C30H50O |

|---|---|

Poids moléculaire |

426.7 g/mol |

Nom IUPAC |

(3S,3aS,5aS,5bS,7aR,9R,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol |

InChI |

InChI=1S/C30H50O/c1-19(2)20-9-12-24-28(20,6)17-18-29(7)22-10-11-23-26(3,4)25(31)14-15-27(23,5)21(22)13-16-30(24,29)8/h13,19-20,22-25,31H,9-12,14-18H2,1-8H3/t20-,22+,23-,24-,25+,27+,28-,29-,30+/m0/s1 |

Clé InChI |

VWYANPOOORUCFJ-CFHAFXOMSA-N |

SMILES isomérique |

CC(C)[C@@H]1CC[C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C)C)C |

SMILES canonique |

CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)O)C)C)C)C |

Synonymes |

3-hydroxydiploptene 3-hydroxydiploptene, (3alpha,8beta,13beta,14alpha,17beta,18alpha,21beta)-isomer 3-hydroxydiploptene, (3beta,8beta,13beta,14alpha,17beta,18alpha,21beta)-isomer arborinol fernenol iaoarborinol isoarborinol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.